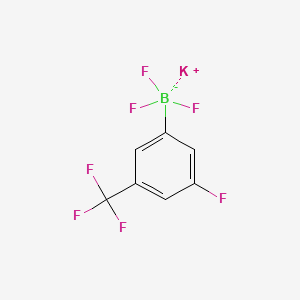
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is a white crystalline solid with a molecular formula of CBF6K and a molecular weight of 175.91 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate can be synthesized through the reaction of 3-fluoro-5-(trifluoromethyl)phenylboronic acid with potassium fluoride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and solvent purity to ensure high yield and product purity .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions like the Suzuki–Miyaura coupling . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Oxidation Reactions: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, while oxidation reactions yield various oxidized derivatives .
Aplicaciones Científicas De Investigación
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate exerts its effects is primarily through its role as a boron reagent in cross-coupling reactions. The compound facilitates the transfer of organic groups from boron to palladium, enabling the formation of new carbon-carbon bonds . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(trifluoromethyl)borate
- Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
- Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide
Uniqueness
Potassium trifluoro(3-fluoro-5-(trifluoromethyl)phenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other similar compounds . This makes it particularly valuable in reactions requiring high selectivity and stability under various conditions .
Propiedades
Fórmula molecular |
C7H3BF7K |
|---|---|
Peso molecular |
270.00 g/mol |
Nombre IUPAC |
potassium;trifluoro-[3-fluoro-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H3BF7.K/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15;/h1-3H;/q-1;+1 |
Clave InChI |
XAEGAIDIDJDYBC-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC(=C1)F)C(F)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
![3-Hydroxy-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B15298904.png)
![(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B15298908.png)
![[3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride](/img/structure/B15298932.png)
![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)
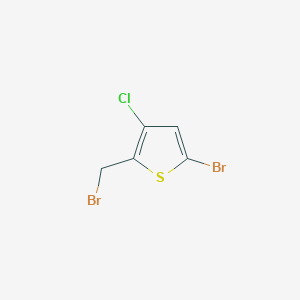
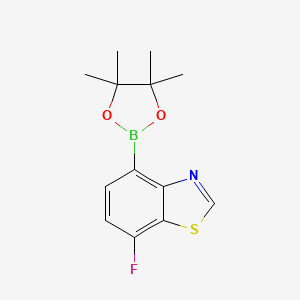
![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)
![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)
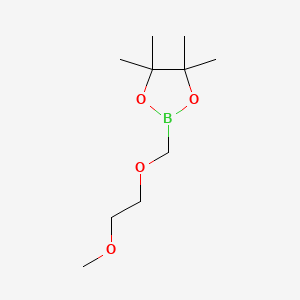
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
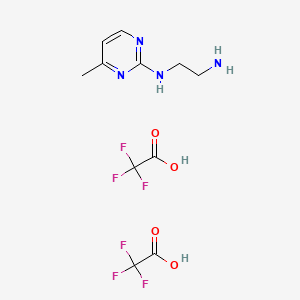
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)
